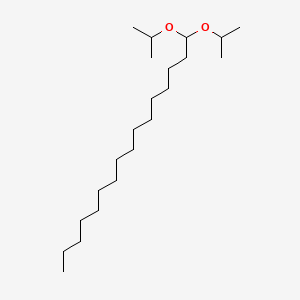
1,1-Di(propan-2-yloxy)hexadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Di(propan-2-yloxy)hexadecane is an organic compound derived from hexadecanal, a fatty aldehyde. This compound is primarily used as a protecting group in organic synthesis, particularly for aldehydes. The acetal formation helps in stabilizing the aldehyde group, making it less reactive under various conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Di(propan-2-yloxy)hexadecane is synthesized through the acetalization of hexadecanal with isopropanol in the presence of an acid catalyst. The reaction typically involves mixing hexadecanal with isopropanol and adding a catalytic amount of an acid such as p-toluenesulfonic acid. The mixture is then heated under reflux conditions to facilitate the formation of the acetal. The reaction can be represented as follows:
Hexadecanal+2IsopropanolAcid CatalystHexadecanal Diisopropyl Acetal+Water
Industrial Production Methods: In an industrial setting, the production of hexadecanal diisopropyl acetal follows a similar process but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to drive the equilibrium towards the formation of the acetal. The use of efficient distillation techniques ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Di(propan-2-yloxy)hexadecane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the acetal can be hydrolyzed back to hexadecanal and isopropanol.
Oxidation: The acetal can be oxidized to form corresponding carboxylic acids.
Substitution: The acetal group can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles under controlled conditions.
Major Products:
Hydrolysis: Hexadecanal and isopropanol.
Oxidation: Hexadecanoic acid.
Substitution: Depending on the nucleophile used, various substituted products can be formed.
Applications De Recherche Scientifique
1,1-Di(propan-2-yloxy)hexadecane finds applications in various fields of scientific research:
Chemistry: Used as a protecting group for aldehydes in complex organic syntheses.
Biology: Studied for its potential effects on biological systems, particularly in the context of fatty aldehyde metabolism.
Medicine: Investigated for its potential therapeutic applications, especially in drug design and development.
Industry: Utilized in the production of fragrances and flavors due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of hexadecanal diisopropyl acetal involves the stabilization of the aldehyde group through acetal formation. This stabilization prevents unwanted side reactions during synthetic processes. The molecular targets and pathways involved include the interaction with various enzymes and receptors that recognize aldehyde groups, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
1,1-Di(propan-2-yloxy)hexadecane can be compared with other acetals derived from fatty aldehydes:
Hexadecanal Dimethyl Acetal: Similar in structure but uses methanol instead of isopropanol.
Hexadecanal Dibutyl Acetal: Uses butanol, resulting in different physical properties and reactivity.
Hexadecanal Diethyl Acetal: Uses ethanol, offering a balance between stability and reactivity.
Uniqueness: this compound is unique due to its specific use of isopropanol, which provides a balance of stability and reactivity, making it suitable for various synthetic applications.
Propriétés
Numéro CAS |
18302-66-4 |
|---|---|
Formule moléculaire |
C22H46O2 |
Poids moléculaire |
342.608 |
Nom IUPAC |
1,1-di(propan-2-yloxy)hexadecane |
InChI |
InChI=1S/C22H46O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(23-20(2)3)24-21(4)5/h20-22H,6-19H2,1-5H3 |
Clé InChI |
IJCYMYMQEBOETF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


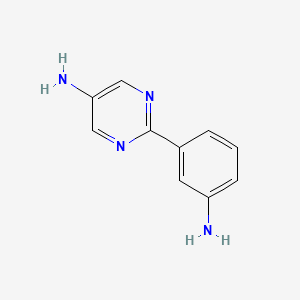
![Imidazo[1,5,4-EF][1,5]benzodiazepine](/img/structure/B579442.png)

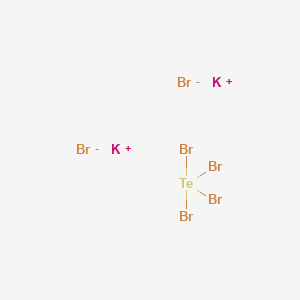
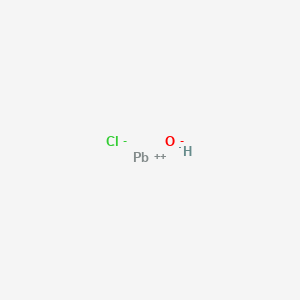
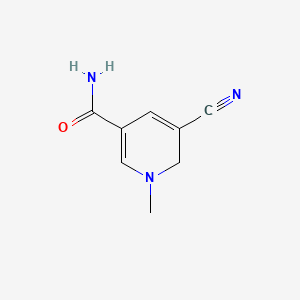
![[(2R,3R,4R,5R,6R)-5-acetamido-3,6-diacetyloxy-4-methoxyoxan-2-yl]methyl acetate](/img/structure/B579449.png)
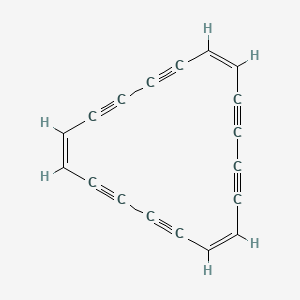
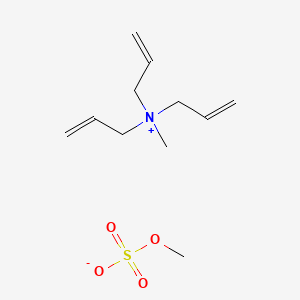
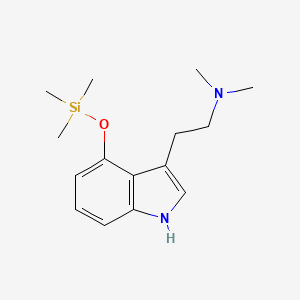
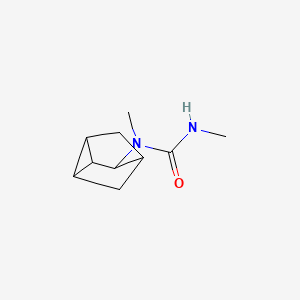
![(2S,4R)-1-methyl-N-[(1S)-2-oxo-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide](/img/structure/B579460.png)
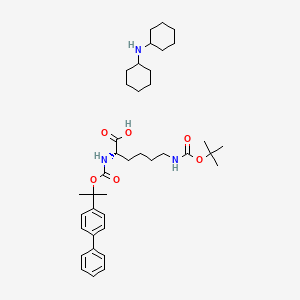
![Disodium;5-[(2,6-dimethylphenyl)diazenyl]-6-oxido-7-sulfonaphthalene-2-sulfonate](/img/structure/B579462.png)
